molecular formula C21H18N2O5S B11506573 2-hydroxy-5-{[(E)-{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid

2-hydroxy-5-{[(E)-{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid

Cat. No.: B11506573
M. Wt: 410.4 g/mol
InChI Key: UCCKADKQVQEAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxybenzoic acid core substituted with a methanesulfonylbenzeneimidamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydroxybenzoic acid core: This can be achieved through the hydroxylation of benzoic acid derivatives under controlled conditions.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the benzene ring using methanesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the imidamido linkage: This is typically done through a condensation reaction between the sulfonylated benzene derivative and an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The imidamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.

Scientific Research Applications

2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The hydroxybenzoic acid core can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl and imidamido groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the sulfonyl and imidamido groups.

    5-Methoxysalicylic acid: Another derivative of hydroxybenzoic acid with different substituents.

    2,5-Dihydroxybenzoic acid: Contains two hydroxy groups but lacks the sulfonyl and imidamido groups.

Uniqueness

2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

2-hydroxy-5-[[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoic acid

InChI

InChI=1S/C21H18N2O5S/c1-14-7-10-17(11-8-14)29(27,28)23-20(15-5-3-2-4-6-15)22-16-9-12-19(24)18(13-16)21(25)26/h2-13,24H,1H3,(H,22,23)(H,25,26)

InChI Key

UCCKADKQVQEAFZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.